N-Benzyloxycarbonyl-L-lysyl]-L-proline Methyl Ester Trifluoroacetic Acid Salt
Description
Historical Context and Development
The development of N-benzyloxycarbonyl-L-lysyl-L-proline methyl ester trifluoroacetic acid salt is deeply rooted in the pioneering work of peptide chemistry that began in the early 20th century. The foundation for this compound's existence lies in the groundbreaking discoveries of Leonidas Zervas and Max Bergmann, who revolutionized peptide synthesis through their introduction of the benzyloxycarbonyl protecting group strategy in the early 1930s. Zervas, working under the supervision of Bergmann at the Kaiser Wilhelm Institute for Leather Research in Dresden, developed what became known as the Bergmann-Zervas carboxybenzyl method of peptide synthesis, which remained the dominant procedure used worldwide for over two decades until the 1950s.
The benzyloxycarbonyl protecting group, often abbreviated in literature but properly referred to by its full chemical name, was first prepared by Zervas using benzyl chloroformate and represented the first successful method of controlled peptide chemical synthesis. This methodology addressed fundamental challenges in peptide construction by providing a reliable means to protect amino groups during sequential coupling reactions while maintaining the ability to remove the protection under mild conditions through hydrogenolysis. The compound was first prepared through the treatment of benzyl alcohol with phosgene, though this preparation method carried significant health hazards due to the toxic nature of phosgene gas.
The evolution toward incorporating trifluoroacetic acid salt formation represents a more recent advancement in peptide chemistry, reflecting the continuous refinement of synthetic methodologies. Trifluoroacetic acid has become an indispensable reagent in peptide synthesis due to its unique properties as both a strong acid and an excellent solvent for deprotection reactions. The combination of the classical benzyloxycarbonyl protection with trifluoroacetic acid salt formation creates a compound that bridges historical peptide synthesis approaches with contemporary methodological advances.
Nomenclature and Chemical Classification
N-benzyloxycarbonyl-L-lysyl-L-proline methyl ester trifluoroacetic acid salt belongs to the class of protected dipeptide derivatives and represents a complex example of systematic chemical nomenclature in peptide chemistry. The compound's International Union of Pure and Applied Chemistry name is [(2S)-1-[(2S)-2-methoxycarbonylpyrrolidin-1-yl]-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]azanium;2,2,2-trifluoroacetate, which precisely describes its stereochemical configuration and functional group arrangement. The compound is registered under Chemical Abstracts Service number 108456-08-2, providing a unique identifier for regulatory and research purposes.
The structural classification of this compound encompasses several important chemical categories. As a dipeptide derivative, it contains two amino acid residues connected through an amide bond, specifically L-lysine and L-proline. The lysine residue carries the benzyloxycarbonyl protecting group on its epsilon-amino group, while the proline residue has been modified to include a methyl ester at its carboxyl terminus. The entire molecule exists as a trifluoroacetic acid salt, indicating that the free amino group of the lysine residue has been protonated and paired with the trifluoroacetate anion.
From a protecting group perspective, this compound exemplifies the concept of orthogonal protection strategies in peptide chemistry. The benzyloxycarbonyl group provides protection for the lysine side chain amino group and is removable through catalytic hydrogenolysis or treatment with strong acids. The methyl ester serves as a carboxyl-protecting group that can be removed through basic hydrolysis or acid-catalyzed hydrolysis under specific conditions. The trifluoroacetic acid salt formation serves both as a method of compound isolation and purification as well as a means of maintaining the compound in a stable, crystalline form suitable for storage and handling.
| Chemical Property | Value |
|---|---|
| Molecular Formula | C22H30F3N3O7 |
| Molecular Weight | 505.5 g/mol |
| Chemical Abstracts Service Number | 108456-08-2 |
| PubChem Compound Identifier | 71313862 |
| International Union of Pure and Applied Chemistry Name | [(2S)-1-[(2S)-2-methoxycarbonylpyrrolidin-1-yl]-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]azanium;2,2,2-trifluoroacetate |
Significance in Peptide Chemistry
The significance of N-benzyloxycarbonyl-L-lysyl-L-proline methyl ester trifluoroacetic acid salt in peptide chemistry extends far beyond its role as a simple synthetic intermediate. This compound represents a paradigmatic example of how protecting group strategies enable the controlled assembly of complex peptide structures through sequential chemical transformations. The benzyloxycarbonyl protecting group system, introduced by Zervas and Bergmann, fundamentally transformed peptide synthesis by providing the first reliable method for preventing unwanted side reactions during peptide bond formation. This protection strategy addresses the inherent challenge in peptide synthesis where free amino and carboxyl groups can participate in uncontrolled polymerization reactions or lead to the formation of undesired regioisomers.
The specific combination of L-lysine and L-proline in this dipeptide derivative holds particular importance in peptide chemistry due to the unique structural and conformational properties these amino acids contribute to peptide sequences. L-lysine, with its positively charged side chain at physiological conditions, plays crucial roles in protein structure and function, while L-proline, with its unique cyclic structure, introduces significant conformational constraints that can dramatically influence peptide secondary structure. The proline residue is particularly noteworthy because its incorporation into peptide chains often disrupts beta-sheet formation and can induce turns or loops in peptide structures.
Modern peptide synthesis has evolved to incorporate increasingly sophisticated protecting group strategies, and this compound exemplifies the transition from classical solution-phase methods to more contemporary approaches. The use of trifluoroacetic acid as both a deprotection reagent and a salt-forming agent reflects the evolution of peptide chemistry toward more efficient and selective methodologies. Trifluoroacetic acid has become particularly important in solid-phase peptide synthesis protocols, where its ability to cleave specific protecting groups while leaving others intact is essential for successful peptide assembly.
The compound also demonstrates the principle of orthogonal protection, where different protecting groups can be removed independently under different reaction conditions. This orthogonality is crucial for complex peptide synthesis where multiple protection and deprotection steps must be performed in a specific sequence without interfering with previously installed functionalities. The benzyloxycarbonyl group is stable to acidic conditions but can be removed through catalytic hydrogenolysis, while the methyl ester is stable to hydrogenolysis conditions but can be removed through basic or acidic hydrolysis.
Overview of Biochemical Applications
N-benzyloxycarbonyl-L-lysyl-L-proline methyl ester trifluoroacetic acid salt finds extensive application in biochemical research and pharmaceutical development, particularly as an intermediate in the synthesis of bioactive peptides and peptidomimetic compounds. One of the most significant applications of this compound is in the synthesis of lisinopril, an angiotensin-converting enzyme inhibitor used in the treatment of hypertension and heart failure. The compound serves as a key intermediate in multi-step synthetic routes that require precise control of stereochemistry and protecting group manipulation to achieve the desired final product.
The compound's utility extends to the broader field of peptide-based drug discovery, where protected dipeptide intermediates are essential building blocks for constructing larger, more complex peptide sequences. The presence of both lysine and proline residues makes this compound particularly valuable for synthesizing peptides that require these specific amino acid components with defined stereochemical configurations. The protected nature of the compound allows for its incorporation into growing peptide chains without the risk of unwanted side reactions that could occur with unprotected amino acid derivatives.
In biochemical research applications, this compound serves as a model system for studying peptide bond formation mechanisms and protecting group chemistry. Researchers utilize such protected dipeptide derivatives to investigate the kinetics and selectivity of peptide coupling reactions under various conditions. The compound's well-defined structure and known properties make it an excellent substrate for developing and optimizing new peptide synthesis methodologies, including the investigation of alternative coupling reagents and reaction conditions that might offer improved efficiency or selectivity.
The compound also finds application in the development of peptide-based materials and biomaterials, where the controlled assembly of peptide sequences is crucial for achieving desired material properties. The lysine-proline dipeptide motif can contribute specific structural features to peptide-based polymers or hydrogels, with the lysine residue providing sites for further functionalization or cross-linking reactions. The proline residue's conformational constraints can influence the overall structure and mechanical properties of peptide-based materials, making protected derivatives like this compound valuable precursors for materials science applications.
| Application Area | Specific Use | Research Significance |
|---|---|---|
| Pharmaceutical Synthesis | Lisinopril intermediate synthesis | Critical for angiotensin-converting enzyme inhibitor production |
| Peptide Drug Discovery | Protected dipeptide building block | Enables controlled assembly of therapeutic peptides |
| Methodology Development | Model substrate for coupling reactions | Facilitates optimization of peptide synthesis protocols |
| Biomaterials Research | Peptide polymer precursor | Contributes to development of functional peptide-based materials |
Properties
IUPAC Name |
[(2S)-1-[(2S)-2-methoxycarbonylpyrrolidin-1-yl]-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]azanium;2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O5.C2HF3O2/c1-27-19(25)17-11-7-13-23(17)18(24)16(21)10-5-6-12-22-20(26)28-14-15-8-3-2-4-9-15;3-2(4,5)1(6)7/h2-4,8-9,16-17H,5-7,10-14,21H2,1H3,(H,22,26);(H,6,7)/t16-,17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJKXVRIDFDQFV-QJHJCNPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCN1C(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)[NH3+].C(=O)(C(F)(F)F)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(=O)OCC2=CC=CC=C2)[NH3+].C(=O)(C(F)(F)F)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30F3N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747122 | |
| Record name | (2S)-6-{[(Benzyloxy)carbonyl]amino}-1-[(2S)-2-(methoxycarbonyl)pyrrolidin-1-yl]-1-oxohexan-2-aminium trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108456-08-2 | |
| Record name | (2S)-6-{[(Benzyloxy)carbonyl]amino}-1-[(2S)-2-(methoxycarbonyl)pyrrolidin-1-yl]-1-oxohexan-2-aminium trifluoroacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20747122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Assembly via Dual Amino Protection
The most widely documented method involves sequential protection of L-lysine’s α- and ε-amino groups, followed by coupling with L-proline methyl ester. Key steps include:
-
N<sup>6</sup>-Benzyloxycarbonyl Protection : L-lysine reacts with benzyloxycarbonyl (Cbz) chloride in alkaline aqueous conditions to form N<sup>6</sup>-Cbz-L-lysine.
-
N<sup>α</sup>-tert-Butoxycarbonyl (Boc) Protection : The α-amino group is protected using di-tert-butyl dicarbonate in tetrahydrofuran (THF), yielding N<sup>α</sup>-Boc-N<sup>6</sup>-Cbz-L-lysine.
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Peptide Coupling : The protected lysine derivative is activated with dicyclohexylcarbodiimide (DCC) and coupled with L-proline methyl ester to form N<sup>α</sup>-Boc-N<sup>6</sup>-Cbz-L-lysyl-L-proline methyl ester.
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Deprotection with Trifluoroacetic Acid (TFA) : Boc and methyl ester groups are cleaved simultaneously using 20–50% TFA in dichloromethane at 20°C for 1 hour, yielding the trifluoroacetic acid salt.
Critical Data :
Alternative Routes for Methyl Ester Formation
Direct Esterification of Proline Carboxylate
To bypass post-coupling esterification, L-proline methyl ester is synthesized beforehand via Fischer esterification:
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Proline Methyl Ester Synthesis : L-proline is refluxed with methanol and catalytic sulfuric acid, achieving >95% conversion.
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Coupling with Protected Lysine : The pre-formed ester is coupled with N<sup>α</sup>-Boc-N<sup>6</sup>-Cbz-L-lysine using DCC, reducing side reactions compared to in situ esterification.
Advantages :
Salt Formation and Purification
Trifluoroacetate Salt Crystallization
Post-deprotection, the free base is neutralized with TFA in ethanol/water (3:1), inducing crystallization of the salt. Sodium trifluoroacetate (NaTFA) byproducts are removed via selective solubility in cold ethanol.
Optimized Conditions :
| Parameter | Value |
|---|---|
| TFA Equivalents | 1.05–1.10 |
| Solvent Ratio (EtOH:H<sub>2</sub>O) | 3:1 |
| Crystallization Temperature | 4°C |
| Yield | 89–93% |
Challenges and Mitigation Strategies
Epimerization During Deprotection
The acidic conditions of TFA-mediated deprotection risk racemization at the lysine α-carbon. Studies show that maintaining temperatures below 25°C and limiting reaction time to 1 hour reduces epimerization to <2%.
Byproduct Formation from Incomplete Coupling
Residual DCC can form urea precipitates, which are removed via filtration through celite. Post-coupling washes with 5% citric acid and saturated NaHCO<sub>3</sub> ensure >99% purity.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Recent patents describe a continuous process where:
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TFA deprotection occurs in a plug-flow reactor (residence time: 30 min).
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In-line neutralization with NaHCO<sub>3</sub> removes excess TFA.
-
The product is crystallized via antisolvent addition (hexane).
Benefits :
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.
Reduction: Reduction reactions can remove the benzyloxycarbonyl protecting group, typically using catalytic hydrogenation.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) is common.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzyloxycarbonyl group.
Reduction: Deprotected lysine and proline derivatives.
Substitution: Substituted ester derivatives.
Scientific Research Applications
N-Benzyloxycarbonyl-L-lysyl]-L-proline Methyl Ester Trifluoroacetic Acid Salt is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine.
Chemistry: It is used in the synthesis of peptides and proteins, serving as a protecting group for amines.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is involved in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of pharmaceuticals and biotechnological products.
Mechanism of Action
The primary mechanism of action of N-Benzyloxycarbonyl-L-lysyl]-L-proline Methyl Ester Trifluoroacetic Acid Salt involves the protection of amine groups during peptide synthesis. The benzyloxycarbonyl group prevents unwanted reactions at the amine site, allowing for selective reactions at other functional groups. The trifluoroacetic acid salt enhances the solubility and stability of the compound, facilitating its use in various reactions.
Comparison with Similar Compounds
Similar Compounds
N-Benzyloxycarbonyl-L-proline: Similar in structure but lacks the lysine moiety.
N-Benzyloxycarbonyl-L-lysine: Similar but does not contain the proline ester.
N-Benzyloxycarbonyl-L-lysyl]-L-proline: Similar but without the methyl ester and trifluoroacetic acid salt.
Uniqueness
N-Benzyloxycarbonyl-L-lysyl]-L-proline Methyl Ester Trifluoroacetic Acid Salt is unique due to its combination of protecting groups and ester functionality, making it highly versatile in peptide synthesis. The trifluoroacetic acid salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Q & A
Basic: What are the optimal synthetic strategies for preparing this compound via solid-phase peptide synthesis (SPPS)?
Methodological Answer:
The synthesis involves:
- Stepwise coupling : Use Fmoc- or Boc-protected proline methyl ester resin. Activate the Z-protected lysine (e.g., via HOBt/DIC coupling) for attachment to the resin-bound proline .
- Deprotection : Remove the Z group selectively using hydrogenolysis (H₂/Pd-C) or TFA cleavage, depending on resin compatibility .
- Final cleavage : Release the peptide from the resin with TFA, forming the TFA salt as a counterion during purification .
Key Considerations : Monitor coupling efficiency via Kaiser test and optimize reaction time/temperature to minimize racemization.
Basic: How can reverse-phase HPLC (RP-HPLC) be optimized for purifying this compound?
Methodological Answer:
- Mobile phase : Use 0.1% TFA in water (aqueous) and acetonitrile (organic) to enhance ionization and resolution .
- Column selection : C18 or C8 columns with 3–5 µm particle size for improved peak symmetry.
- Gradient elution : Start with 5% acetonitrile, increasing to 95% over 20–30 minutes to separate TFA adducts and byproducts.
Validation : Confirm purity via LC-MS (mass accuracy < 2 ppm) and compare retention times with synthetic standards .
Advanced: How can TFA interference in ¹H NMR characterization be mitigated?
Methodological Answer:
- Solvent suppression : Use presaturation or WET pulse sequences to suppress the TFA singlet (~δ 8.5 ppm in D₂O) .
- Alternative counterions : Exchange TFA with HCl or acetic acid via lyophilization from dilute HCl/acetic acid solutions.
- Deuterated solvents : Analyze in DMSO-d₆ or CDCl₃ to shift residual TFA signals away from key peptide resonances .
Advanced: How does the Z-group influence the conformational stability of the lysyl-proline dipeptide?
Methodological Answer:
- Circular dichroism (CD) : Compare spectra of Z-protected vs. deprotected analogs to assess helical or β-turn propensity.
- Molecular dynamics (MD) : Simulate solvent interactions (e.g., water vs. DMSO) to evaluate steric effects of the Z-group on peptide backbone flexibility .
Data Insight : The bulky Z-group may restrict proline’s cis-trans isomerization, altering conformational equilibria in solution.
Basic: What analytical techniques are critical for confirming identity and purity?
Methodological Answer:
- HPLC : Purity >95% with a single peak under optimized conditions.
- High-resolution MS : Confirm molecular ion ([M+H]⁺) and isotopic pattern.
- ¹H/¹³C NMR : Assign key signals (e.g., Z-group benzyl protons at δ 7.2–7.4 ppm, methyl ester at δ 3.6 ppm) .
- Elemental analysis : Validate C/H/N ratios within 0.4% of theoretical values.
Advanced: What are the kinetic parameters for methyl ester hydrolysis under acidic conditions?
Methodological Answer:
- Experimental design : Incubate the compound in buffers (pH 1–5) at 25–40°C. Monitor hydrolysis via HPLC .
- Rate constants : Calculate using pseudo-first-order kinetics. Activation energy (Eₐ) derived from Arrhenius plots.
Example Data :
| pH | Temperature (°C) | Half-life (h) |
|---|---|---|
| 2 | 25 | 48 |
| 4 | 37 | 120 |
Basic: What storage conditions prevent degradation of the TFA salt?
Methodological Answer:
- Temperature : Store at –20°C in sealed vials to minimize hydrolysis of the methyl ester .
- Moisture control : Use desiccants (silica gel) in amber glass vials to avoid TFA-induced deliquescence.
- Stability data : Monitor via accelerated stability studies (40°C/75% RH for 1 month) .
Advanced: How does TFA impact solubility and aggregation in aqueous solutions?
Methodological Answer:
- Solubility assays : Compare solubility in TFA-free (e.g., acetate buffer) vs. TFA-containing solvents via nephelometry.
- Dynamic light scattering (DLS) : Measure hydrodynamic radius (Rₕ) to detect aggregation at concentrations >1 mM.
Key Finding : TFA increases solubility in polar solvents but may induce micelle formation at high concentrations.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
